Cas no 2468737-75-7 (5-Chloro Dasatinib)

5-Chloro Dasatinib 化学的及び物理的性質
名前と識別子
-
- 5-Chloro Dasatinib
-
- インチ: 1S/C22H25Cl2N7O2S/c1-13-15(23)3-4-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-7-5-30(6-8-31)9-10-32/h3-4,11-12,32H,5-10H2,1-2H3,(H,29,33)(H,25,26,27,28)
- InChIKey: LITGONQXXNEUDE-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC=C(C(=O)NC2C(=CC=C(Cl)C=2C)Cl)S1)C1N=C(C)N=C(N2CCN(CCO)CC2)C=1
じっけんとくせい
- ゆうかいてん: >196°C (dec.)
- ようかいど: DMSO (Slightly), Methanol (Slightly, Heated)
5-Chloro Dasatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C364925-5mg |
5-Chloro Dasatinib |
2468737-75-7 | 5mg |
$ 224.00 | 2023-09-08 | ||
TRC | C364925-50mg |
5-Chloro Dasatinib |
2468737-75-7 | 50mg |
$ 1694.00 | 2023-09-08 |
5-Chloro Dasatinib 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
5-Chloro Dasatinibに関する追加情報
Research Brief on 5-Chloro Dasatinib (CAS: 2468737-75-7): Recent Advances and Applications
5-Chloro Dasatinib, a derivative of the well-known tyrosine kinase inhibitor Dasatinib, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. With the CAS number 2468737-75-7, this compound is being investigated for its potential therapeutic applications, particularly in oncology. Recent studies have focused on its enhanced selectivity and potency compared to its parent compound, making it a promising candidate for targeted cancer therapies.
One of the key areas of research involves the structural modifications of Dasatinib to improve its pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 5-position (resulting in 5-Chloro Dasatinib) has been shown to enhance binding affinity to specific kinase targets, such as BCR-ABL and SRC family kinases. This modification not only improves efficacy but also reduces off-target effects, which is a critical consideration in cancer treatment.
Recent preclinical studies have demonstrated the potential of 5-Chloro Dasatinib in overcoming drug resistance, a major challenge in oncology. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting proliferation of imatinib-resistant leukemia cell lines. The study utilized advanced molecular docking and in vitro assays to validate the compound's mechanism of action, providing a solid foundation for further clinical development.
In addition to its anticancer properties, 5-Chloro Dasatinib is being explored for its applications in other therapeutic areas. A recent report in Bioorganic & Medicinal Chemistry Letters discussed its potential as an anti-inflammatory agent, owing to its ability to modulate immune responses. This dual functionality underscores the versatility of 5-Chloro Dasatinib and its potential to address unmet medical needs across multiple disease areas.
Despite these promising findings, challenges remain in the clinical translation of 5-Chloro Dasatinib. Issues such as bioavailability, toxicity profiles, and scalable synthesis methods need to be addressed. Ongoing research is focused on optimizing the compound's formulation and delivery systems to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development.
In conclusion, 5-Chloro Dasatinib (CAS: 2468737-75-7) represents a significant advancement in the field of targeted cancer therapy and beyond. Its unique structural features and broad-spectrum activity make it a valuable tool for both research and therapeutic applications. As more data becomes available, this compound is poised to play a pivotal role in the next generation of precision medicines.
2468737-75-7 (5-Chloro Dasatinib) 関連製品
- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)
- 1640848-71-0((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)
- 698-76-0(δ-Octanolactone)
- 126312-31-0(Desmethyl Metsulfuron-methyl)
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)
- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)
- 254452-91-0((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)



